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Cat. No.: B605768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZD5213, a selective

histamine H3 receptor (H3R) antagonist and inverse agonist, as a tool for studying the function

of the histaminergic system. This document outlines the compound's mechanism of action,

summarizes key quantitative data from preclinical and clinical studies, and provides detailed

experimental protocols for its application in neuroscience research.

Introduction to AZD5213 and the Histaminergic
System
The histaminergic system, composed of neurons originating in the tuberomammillary nucleus of

the hypothalamus and projecting throughout the brain, plays a crucial role in regulating various

physiological processes, including wakefulness, cognition, and neuronal plasticity.[1] The

histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key modulator of

this system.[2] As an autoreceptor, it inhibits the synthesis and release of histamine. As a

heteroreceptor, it modulates the release of other important neurotransmitters such as

acetylcholine, dopamine, and norepinephrine.[3][4]

AZD5213 is a potent and selective H3R antagonist and inverse agonist.[5][6] Its unique

pharmacokinetic profile, characterized by a short half-life of approximately 5-7 hours, allows for

a dynamic receptor occupancy that can be tailored to experimental needs, such as achieving

high daytime occupancy with lower levels at night to minimize sleep disruption.[1][4][6][7]
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These properties make AZD5213 an invaluable tool for elucidating the role of the histaminergic

system in health and disease.

Mechanism of Action and Signaling Pathways
AZD5213 exerts its effects by blocking the inhibitory actions of the H3 receptor. As an inverse

agonist, it also reduces the receptor's constitutive activity. This leads to an increased release of

histamine and other neurotransmitters, thereby enhancing neuronal activity in brain regions

involved in cognition and arousal.

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the

Gαi/o subunit.[5][8] Activation of the H3R initiates a cascade of intracellular events, which are

inhibited by AZD5213. The primary signaling pathways are depicted below.
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Figure 1: AZD5213 Mechanism of Action at the H3 Receptor.
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By blocking the Gαi/o-mediated inhibition of adenylyl cyclase, AZD5213 prevents the decrease

in cyclic AMP (cAMP) levels and subsequent downstream signaling through protein kinase A

(PKA).[5][8] Furthermore, the antagonism of H3R by AZD5213 influences other signaling

cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-

kinase (PI3K)/Akt pathways, which are involved in cell survival and plasticity.[8][9] The net

effect is an increase in the release of histamine and other neurotransmitters.[3][4]

Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of

AZD5213.

Table 1: Pharmacokinetics of AZD5213 in Humans
Parameter Value Reference

Time to Maximum

Concentration (Tmax)
0.7 - 2.0 hours [6]

Terminal Half-life (t½) 5 - 7 hours [6]

Plasma Affinity Constant (Ki,pl) 1.14 nmol/L [1][4]

Receptor Occupancy with 0.1

mg dose
~50% [6]

Table 2: AZD5213 Dose and H3 Receptor Occupancy
(H3RO) in Humans

Single Oral Dose H3RO Range Reference

0.05 - 30 mg 16% - 90% [1][10]

1 - 10 mg
>80% (with diurnal

fluctuations)
[10]

30 mg Continuously high (>80%) [10]

Table 3: Preclinical Data for AZD5213
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Model System Dose Effect Reference

Rat Prefrontal Cortex

(In Vivo Microdialysis)
0.33 mg/kg, p.o.

Increased release of

histamine,

acetylcholine,

dopamine, and

norepinephrine

[6]

Cynomolgus Monkey

(CSF analysis)
0.1 mg/kg, p.o.

Increased tele-

methylhistamine
[6]

Rodent Models Similar to above

Reversal of

scopolamine-induced

memory deficit,

increased novel object

recognition

[6]

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing AZD5213 to study

the histaminergic system.

Positron Emission Tomography (PET) Imaging of H3
Receptor Occupancy
This protocol is adapted from studies using the radioligand [11C]GSK189254 to measure H3R

occupancy in humans following AZD5213 administration.[1][11]

Objective: To quantify the in vivo occupancy of H3 receptors by AZD5213.

Materials:

AZD5213 oral solution

[11C]GSK189254 radioligand

PET scanner

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd5213.html
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23217964/
https://pubmed.ncbi.nlm.nih.gov/20554726/
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://www.benchchem.com/product/b605768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arterial line for blood sampling

HPLC system for plasma analysis

Procedure:

Subject Preparation: Healthy volunteers are recruited. A physical examination, vital signs,

ECG, and routine blood and urine tests are performed. An arterial cannula is inserted for

blood sampling.

AZD5213 Administration: A single oral dose of AZD5213 (ranging from 0.05 mg to 30 mg) is

administered.[10]

Radioligand Injection: At a specified time post-AZD5213 administration (e.g., at predicted

Tmax or trough), a bolus injection of [11C]GSK189254 (approximately 370 MBq) is

administered intravenously.[11]

PET Scanning: A dynamic PET scan is acquired over 90 minutes.[11]

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to

determine the plasma parent input function.

Data Analysis:

The total volumes of distribution (VT) of the radioligand in various brain regions are

calculated using compartmental analysis.

H3 receptor occupancy (H3RO) is calculated using the Lassen plot method, which relates

the reduction in VT after drug administration to the baseline VT.[1]
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Figure 2: Workflow for PET Imaging of H3 Receptor Occupancy.

In Vivo Microdialysis for Neurotransmitter Release
This protocol is a general guideline for measuring neurotransmitter release in the rat prefrontal

cortex, a region where AZD5213 has been shown to be active.[6][12][13]

Objective: To measure the effect of AZD5213 on the extracellular levels of histamine,

acetylcholine, dopamine, and norepinephrine.

Materials:
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AZD5213

Stereotaxic apparatus

Microdialysis probes (e.g., CMA 12)

Guide cannulae

Microinfusion pump

Fraction collector

HPLC with electrochemical or fluorescence detection

Procedure:

Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically

implanted into the prefrontal cortex. Animals are allowed to recover for several days.

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the

guide cannula.

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow

rate (e.g., 1-2 µL/min).

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20

minutes) to establish a stable baseline of neurotransmitter levels.

AZD5213 Administration: AZD5213 is administered (e.g., 0.33 mg/kg, p.o.).

Sample Collection: Dialysate collection continues for several hours post-administration.

Sample Analysis: Neurotransmitter concentrations in the dialysate samples are quantified

using HPLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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